molecular formula C43H29N3OS2 B12505115 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde

4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde

Katalognummer: B12505115
Molekulargewicht: 667.8 g/mol
InChI-Schlüssel: FABIUYOXGATIIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is an organic compound known for its complex structure and significant applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde typically involves organic synthesis routes. One common method includes the reaction of 4-(10H-phenothiazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organic routes but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenothiazine moieties play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is unique due to its specific combination of phenothiazine moieties and benzaldehyde functional group.

Eigenschaften

Molekularformel

C43H29N3OS2

Molekulargewicht

667.8 g/mol

IUPAC-Name

4-(4-phenothiazin-10-yl-N-(4-phenothiazin-10-ylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C43H29N3OS2/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-36-9-1-5-13-40(36)48-41-14-6-2-10-37(41)45)33-23-27-35(28-24-33)46-38-11-3-7-15-42(38)49-43-16-8-4-12-39(43)46/h1-29H

InChI-Schlüssel

FABIUYOXGATIIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8SC9=CC=CC=C97

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.